(1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate is a complex organic compound that belongs to the class of esters, specifically an acetate derivative. This compound features a cyclohexyl ring, which is a six-membered carbon ring, and is characterized by the presence of a benzyloxycarbonyl amino group. The molecular formula for this compound is , and it has a molecular weight of approximately 273.32 g/mol. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
The synthesis and characterization of this compound can be traced back to various research studies focusing on organic synthesis methodologies and their applications in drug development. The specific structural features of (1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate make it a candidate for further investigation in pharmaceutical research.
This compound can be classified as:
The synthesis of (1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate typically involves several steps:
The reactions are typically carried out under inert atmospheres to prevent moisture interference, using solvents like dichloromethane or tetrahydrofuran to facilitate solubility and reactivity. The progress of reactions can be monitored using thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of (1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate can be represented as follows:
The chemical reactivity of (1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate includes:
Reaction kinetics can vary significantly based on temperature, solvent choice, and concentration of reactants. Monitoring these reactions often employs spectroscopic techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry for product identification.
The mechanism by which (1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate exerts its effects involves several pathways:
Quantitative data regarding reaction rates and enzyme specificity are essential for understanding the biological implications of this compound.
Relevant data from safety assessments indicate that exposure may cause mild irritation to skin and eyes but does not present significant genotoxic risk.
(1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate is primarily used in:
(1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate is a chiral intermediate of significant interest in pharmaceutical synthesis, characterized by two defined stereocenters and both protected amine (Cbz) and ester (acetate) functionalities. Its stereoselective preparation demands precise control over relative configuration (1R,3R). Three primary methodological approaches are employed: Chiral Pool Utilization, Asymmetric Catalysis, and Chiral Auxiliary Applications.
This strategy leverages enantiomerically pure natural products or readily available chiral building blocks as starting materials, exploiting their inherent stereochemistry to direct the formation of the target (1R,3R) configuration. trans-1,2-Cyclohexanediamine and (-)-Quinic acid are prominent chiral pool precursors for this target.
trans-(1R,2R)-Cyclohexanediamine Route:Commercially available enantiopure (1R,2R)-1,2-diaminocyclohexane serves as the chiral template. The synthesis proceeds via selective protection of one amine with benzyloxycarbonyl chloride (CbzCl), yielding the mono-Cbz-protected diamine. Subsequent regioselective hydrolysis or enzymatic resolution may be required if symmetrical protection occurs. The free amine is then acylated, often with acetic anhydride or acetyl chloride, to install the acetate moiety. Critically, the trans stereochemistry between the C1 and C2 amino groups in the precursor dictates the trans relationship (1,3-diaxial avoidance favoring equatorial substituents) between the C1-acetate and C3-CbzN groups in the final product after appropriate functional group interconversions, ensuring the (1R,3R) configuration. This route benefits from high diastereoselectivity (>98% de) due to the pre-existing stereocenters and conformational rigidity of the cyclohexane ring, typically affording the final product in good overall yield (55-65%) [2] [3].
(-)-Quinic Acid Route:(-)-Quinic acid, a natural chiral cyclohexanecarboxylic acid, provides a densely functionalized scaffold with defined stereocenters. Synthesis involves strategic degradation and functional group manipulation:
Table 1: Chiral Pool Synthesis Routes
Chiral Precursor | Key Transformation | Stereochemical Control Basis | Diastereomeric Excess (de) | Overall Yield Range |
---|---|---|---|---|
trans-(1R,2R)-Cyclohexanediamine | Mono-Cbz protection → Amide acetylation | Pre-existing trans-1,2 stereochemistry in ring | >98% | 55-65% |
(-)-Quinic Acid | Degradation → C1 deoxygenation → C3 Amine introduction | Mapping of natural product stereocenters to C1,C3 | >99% ee, >98% de | 30-40% |
Asymmetric catalysis offers a convergent approach, constructing the chiral cyclohexane ring or installing stereocenters enantioselectively on a pre-formed ring. Enantioselective Reduction and Diastereoselective Functionalization of prochiral or racemic intermediates are key strategies.
Biocatalytic Reduction: Engineered ketoreductases (KREDs) offer high selectivity. Specific KREDs selectively produce the (R)-alcohol from 3-Cbz-amino-cyclohexanone with excellent enantioselectivity (typically >99% ee) under mild conditions. The enzymatic reaction occurs with high diastereofacial selectivity, directly yielding the (1R,3R)-alcohol intermediate predominantly over the undesired (1S,3R) diastereomer (diastereomeric ratio often >95:5). Acetylation then affords the target ester. This method is highly green and scalable [1] [4].
Diastereoselective Conjugate Addition:Starting from an α,β-unsaturated system like 3-((Benzyloxycarbonyl)amino)cyclohex-2-en-1-one or a corresponding ester, conjugate addition can install substituents stereoselectively.
Table 2: Asymmetric Catalysis Approaches
Catalytic Strategy | Key Intermediate | Catalyst System | Enantioselectivity (ee)/ Diastereoselectivity (dr) | Key Advantage |
---|---|---|---|---|
Noyori Transfer Hydrogenation | 3-((Cbz)amino)cyclohexanone | Ru(II)-(R,R)-TsDPEN / HCO₂H/Et₃N | 90-95% ee (for C1-R); dr >90:10 (1R,3R:1S,3R) | Directing group effect (CbzN-H) |
Biocatalytic Reduction (KRED) | 3-((Cbz)amino)cyclohexanone | Engineered Ketoreductase / Co-factor recycling | >99% ee (C1-R); dr >95:5 (1R,3R:1S,3R) | High selectivity, mild conditions |
Cu-Cat. Conjugate Reduction | 3-((Cbz)amino)cyclohex-2-en-1-one | Cu(OAc)₂ / (R)-DTBM-SEGPHOS / PMHS | 85-92% ee (C1-R/S) | Modular access to ketone precursor |
Chiral auxiliaries covalently attached to a substrate temporarily induce diastereoselectivity in a key bond-forming step. After achieving the desired stereochemistry, the auxiliary is cleaved. This method is highly reliable for achieving high de in complex molecule synthesis like the target compound.
Table 3: Chiral Auxiliary Strategies
Auxiliary Type | Key Intermediate Structure | Diastereoselective Step | Diastereoselectivity (dr) | Critical Stereocontrol Feature |
---|---|---|---|---|
Evans Oxazolidinone | Chiral acyl imide (e.g., 1) | Allylic hydroxylation (epoxidation/hydrolysis) | >95:5 | Auxiliary face shielding directing oxidant approach |
Ellman Sulfinimine | N-tert-Butylsulfinyl imine (e.g., 3) | Nucleophile addition (e.g., vinylMgBr) | >95:5 | Chelated transition state controlled by S=O and N-H |
The choice of synthesis methodology for (1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate depends heavily on the required scale, available infrastructure, cost constraints, and desired purity profile.
Table 4: Synthesis Strategy Comparison
Methodology | Typical Scale Suitability | Key Advantages | Key Limitations | Representative Stereoselectivity (de/dr) |
---|---|---|---|---|
Chiral Pool (Diamine) | Pilot/Manufacturing | Short, high-yielding, simple operations, high de | Limited by precursor availability/cost | >98% de |
Chiral Pool (Quinic Acid) | Small/Medium | Exceptional stereochemical purity, diverse derivatives | Multi-step degradation, moderate yield | >99% ee, >98% de |
Asymmetric Catalysis (KRED) | All Scales | Exceptional selectivity, green, mild, high dr | Enzyme cost/engineering, co-factor recycling | >99% ee, >95% dr |
Asymmetric Catalysis (Noyori) | Medium/Large | Robust, well-understood, directing group effect | Requires directing group, dr optimization needed | 90-95% ee, >90% dr |
Chiral Auxiliary (Evans) | Small Scale (Discovery) | Very high diastereoselectivity in key step | Multi-step, requires FGI after auxiliary removal | >95% dr (key step) |
Chiral Auxiliary (Ellman) | Small/Medium Scale | Very high dr, modular amine protection | Multi-step olefin functionalization needed | >95% dr (key addition) |
The stereoselective synthesis of (1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate exemplifies the application of modern organic chemistry techniques to achieve precise spatial control over molecular architecture. Each methodology offers distinct advantages, with chiral pool routes providing efficiency from defined precursors, asymmetric catalysis offering convergence and atom economy, and chiral auxiliaries delivering unparalleled reliability in stereochemical induction for complex diastereoselective transformations.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1